molecular formula C11H12O3S B024277 (R)-2-Acetylthio-3-phenylpropionic Acid CAS No. 57359-76-9

(R)-2-Acetylthio-3-phenylpropionic Acid

Cat. No. B024277
CAS RN: 57359-76-9
M. Wt: 224.28 g/mol
InChI Key: UOVSNFYJYANSNI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Acetylthio-3-phenylpropionic acid, also known as R-ATPA, is a synthetic compound that has been the subject of numerous scientific studies in recent years. It is a derivative of phenylpropionic acid, and it has been used in a variety of research applications, including studies of biochemical and physiological effects. R-ATPA has been used to study the mechanism of action of various compounds, as well as to investigate the advantages and limitations of laboratory experiments.

Scientific Research Applications

Pharmacology: Metallo-β-lactamase Inhibition

®-2-Acetylthio-3-phenylpropionic Acid: has been identified as an inhibitor of IMP-1 metallo-β-lactamase , an enzyme that confers antibiotic resistance to bacteria . This application is crucial in the development of new pharmacological strategies to combat drug-resistant bacterial infections.

Organic Synthesis: Chiral Building Block

The compound’s chiral nature makes it a valuable building block in organic synthesis . It can be used to create complex molecules with specific three-dimensional arrangements, which is essential for the synthesis of active pharmaceutical ingredients.

Medicinal Chemistry: Drug Development

In medicinal chemistry, ®-2-Acetylthio-3-phenylpropionic Acid could serve as a precursor or an intermediate in the synthesis of therapeutic agents. Its structural features may be leveraged to enhance the pharmacokinetic properties of new drugs .

Analytical Chemistry: Chromatographic Analysis

This compound can be utilized in analytical chemistry as a standard or a reagent in chromatographic methods to separate and quantify similar compounds, aiding in the quality control of pharmaceutical products .

Chemical Engineering: Process Optimization

In chemical engineering, ®-2-Acetylthio-3-phenylpropionic Acid might be involved in process optimization studies. Its properties can influence reaction kinetics and thermodynamics, which are critical for designing efficient and scalable chemical processes .

properties

IUPAC Name

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSNFYJYANSNI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431066
Record name (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetylthio-3-phenylpropionic Acid

CAS RN

57359-76-9
Record name (2R)-2-acetylsulfanyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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